Tetrazolo[1,5-a]pyridin-7-amine
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Overview
Description
Tetrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound with the molecular formula C5H5N5 and a molecular weight of 135.13 g/mol It is characterized by a fused ring system consisting of a tetrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular denitrogenative annulation of 3-(tetrazolo[1,5-a]pyridin-8-yl)prop-2-en-1-one in the presence of a deep eutectic solvent such as Dowtherm A . This metal-free approach is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazolo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Tetrazolo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is utilized in the development of materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of Tetrazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes or act as an agonist/antagonist at receptor sites .
Comparison with Similar Compounds
- Tetrazolo[1,5-a]pyridin-8-amine
- Tetrazolo[1,5-a]pyridin-6-amine
- Tetrazolo[1,5-a]pyridin-5-amine
Comparison: Tetrazolo[1,5-a]pyridin-7-amine is unique due to its specific position of the amine group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological properties and chemical behavior .
Biological Activity
Tetrazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its potential therapeutic applications.
Overview of this compound
This compound is characterized by a tetrazole ring fused to a pyridine structure. This unique configuration contributes to its stability and biological activity, making it a candidate for various pharmacological applications. The compound has been studied for its potential as an inhibitor of casein kinase 2 (CK2), an enzyme implicated in cancer and other diseases.
Synthesis and Structure-Activity Relationship (SAR)
Recent studies have focused on optimizing the synthesis of this compound derivatives through multicomponent reactions (MCRs). These methods allow for the efficient assembly of complex molecules with varied substituents that can influence biological activity.
Key Findings from Synthesis Studies
- Multicomponent Reactions : A series of tetrazole-linked imidazo[1,5-a]pyridines were synthesized using a combination of azido-Ugi reactions followed by acylation and cyclization processes. This approach yielded compounds with promising biological profiles .
- Inhibition of CK2 : The synthesized derivatives exhibited potent CK2 inhibition, with some compounds showing IC50 values in the nanomolar range. For instance, a leading compound demonstrated an IC50 of 45 nM against CK2 .
- Diverse Substituents : The introduction of various substituents at different positions on the tetrazole and pyridine rings significantly impacted their biological activity. For example, compounds with nitro or carboxylic groups showed enhanced activity due to their ability to mimic bioactive carboxyl groups .
Anticancer Activity
This compound derivatives have shown significant anticancer properties across various human cancer cell lines:
- Cytotoxicity Assays : Compounds were tested against HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cell lines using the MTT assay. Notably, certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .
Other Biological Activities
In addition to anticancer effects, this compound derivatives have been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives demonstrated effective antimicrobial properties against various bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds containing specific functional groups showed potential in reducing inflammation markers in vitro.
Case Study 1: CK2 Inhibition
A study focused on the synthesis of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines revealed that these compounds effectively inhibited CK2 with IC50 values ranging from low nanomolar to micromolar concentrations. The structure-activity relationship indicated that modifications at the nitrogen positions significantly influenced inhibitory potency .
Case Study 2: Anticancer Evaluation
In another investigation, a series of novel tetrazolopyrimidine derivatives were synthesized and screened for cytotoxicity against multiple cancer cell lines. The results indicated that certain substitutions led to enhanced anticancer activity, particularly those containing electron-withdrawing groups such as nitro or halogens .
Properties
IUPAC Name |
tetrazolo[1,5-a]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-10-5(3-4)7-8-9-10/h1-3H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWJGMVBUNNSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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